![molecular formula C10H10BrNO B8059785 (6-Bromo-1-methyl-1H-indol-4-yl)-methanol](/img/structure/B8059785.png)
(6-Bromo-1-methyl-1H-indol-4-yl)-methanol
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Overview
Description
(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: is a brominated indole derivative with a methanol group attached to the 4-position of the indole ring. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals due to their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-bromoindole as the starting material.
Alkylation: The indole is alkylated using methyl iodide to introduce the methyl group at the 1-position.
Hydroxylation: The methanol group is introduced through hydroxylation at the 4-position.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring controlled reaction conditions to maintain product purity and yield.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methanol group to a carboxylic acid.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: 6-Bromo-1-methyl-1H-indole-4-carboxylic acid.
Reduction: 6-Bromo-1-methyl-1H-indol-4-yl-hydride.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting a range of diseases.
Antimicrobial Activity:
Recent studies have highlighted the utility of (6-Bromo-1-methyl-1H-indol-4-yl)-methanol in synthesizing indole-based inhibitors that demonstrate antimicrobial properties. For instance, it serves as a building block in the synthesis of inhibitors for bacterial cystathionine γ-synthase, which is crucial for bacterial survival and pathogenicity . The derivatives synthesized from this compound showed promising activity against various bacterial strains.
Antiviral Properties:
Another significant application is its potential in antiviral drug development. Research has indicated that derivatives of indole compounds can inhibit HIV integrase, an enzyme critical for the viral replication cycle. This compound could be employed to synthesize such derivatives, thereby contributing to HIV treatment strategies .
Organic Synthesis
This compound is also valuable in organic synthesis due to its versatile reactivity. It can undergo various chemical transformations, making it suitable for constructing complex molecular architectures.
Synthesis of Indole Derivatives:
The compound can be utilized to synthesize a variety of indole derivatives through methods such as Friedel-Crafts reactions and amidation processes. These reactions allow for the introduction of different functional groups, enhancing the biological activity of the resulting compounds .
Chiral Synthesis:
Moreover, it plays a role in asymmetric synthesis where chirality is introduced at specific positions in the indole framework. This is particularly important in developing pharmaceuticals that require specific stereochemistry for optimal efficacy .
Case Study 1: Synthesis of Antibacterial Agents
A study conducted on the synthesis of indole-based antibacterial agents utilized this compound as a key intermediate. The researchers modified this compound to create derivatives that exhibited enhanced antibacterial activity against resistant strains of bacteria. The synthetic pathway involved several steps starting from this compound, showcasing its utility as a versatile building block .
Case Study 2: Development of Antiviral Compounds
In another research project aimed at developing antiviral compounds targeting HIV, this compound was used to synthesize novel indole derivatives. These derivatives were tested for their ability to inhibit HIV integrase, with some showing significant inhibitory activity, thus highlighting the potential application of this compound in antiviral drug discovery .
Data Table: Summary of Applications
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: Binds to specific receptors or enzymes, influencing their activity.
Pathways Involved: May modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
(6-Bromo-1-methyl-1H-indol-4-yl)-methanol: is compared with other similar indole derivatives:
Similar Compounds: 6-Bromoindole, 1-methylindole, and other brominated indoles.
This compound's unique structure and properties make it a valuable subject of study in various scientific fields. Its diverse applications and potential benefits highlight its importance in ongoing research and industrial development.
Would you like more information on any specific aspect of this compound?
Biological Activity
(6-Bromo-1-methyl-1H-indol-4-yl)-methanol, an indole derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Overview of Indole Derivatives
Indole derivatives, including this compound, are known to exhibit a wide range of biological activities. These compounds have been implicated in various pharmacological effects due to their ability to interact with multiple biological targets. The following sections detail specific activities and mechanisms associated with this compound.
Target Receptors
This compound binds with high affinity to several receptors, influencing various signaling pathways. This binding is crucial for its biological effects, including modulation of enzyme activity and gene expression.
Biological Activities
The compound exhibits various biological activities:
- Antiviral : It shows potential in inhibiting viral replication.
- Anticancer : Preliminary studies indicate significant cytotoxic effects against cancer cell lines.
- Anti-inflammatory : It has been observed to reduce inflammatory markers in vitro.
- Antimicrobial : The compound demonstrates efficacy against a range of bacterial strains .
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound. For instance, in vitro assays using the MTT method revealed that the compound has an IC50 value indicating effective growth inhibition in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 9.73 | Apoptosis induction |
MCF-7 | 225 | Cell cycle arrest |
Anti-inflammatory Effects
In a study assessing anti-inflammatory properties, this compound was shown to significantly inhibit IL-6 and TNF-alpha production in treated cells. These findings suggest its potential as a therapeutic agent for inflammatory diseases .
Case Study 1: Anticancer Properties
In a controlled laboratory setting, this compound was administered to MCF-7 breast cancer cells. Results indicated a marked increase in lactate dehydrogenase (LDH) levels, suggesting cell membrane damage and necrosis at higher concentrations. Flow cytometry analysis further confirmed increased apoptosis rates among treated cells .
Case Study 2: Antimicrobial Activity
A comparative study tested the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound exhibited significant inhibitory effects, enhancing the effectiveness of conventional antibiotics against resistant strains .
Biochemical Pathways
The biochemical pathways influenced by this compound include modulation of signaling cascades related to apoptosis and inflammation. The compound's interaction with specific enzymes leads to alterations in metabolic processes that underpin its therapeutic effects .
Properties
IUPAC Name |
(6-bromo-1-methylindol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-3-2-9-7(6-13)4-8(11)5-10(9)12/h2-5,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZKSFGRFDLRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=C(C=C21)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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